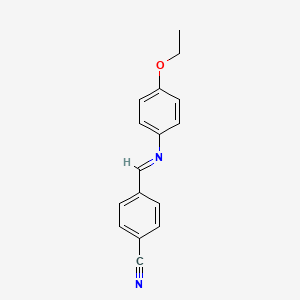

4'-Cyanobenzylidene-4-ethoxyaniline

Description

The exact mass of the compound p-(p-Ethoxyphenyliminomethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)iminomethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-19-16-9-7-15(8-10-16)18-12-14-5-3-13(11-17)4-6-14/h3-10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTZYFPFXIZAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346620 | |

| Record name | p-(p-Ethoxyphenyliminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34128-02-4 | |

| Record name | p-(p-Ethoxyphenyliminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Cyanobenzylidene-4-ethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Cyanobenzylidene-4-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the nematic liquid crystal, 4'-Cyanobenzylidene-4-ethoxyaniline. Drawing upon established synthetic protocols and characterization techniques, this document serves as a technical resource for researchers and professionals engaged in the fields of materials science, liquid crystal research, and advanced drug delivery systems.

Introduction: The Significance of a Classic Mesogen

This compound, a quintessential Schiff base, is a thermotropic liquid crystal renowned for its exhibition of a nematic mesophase at temperatures amenable to laboratory investigation. Its molecular structure, characterized by a rigid core composed of two aromatic rings linked by an imine (-CH=N-) bridge, and terminal polar cyano (-C≡N) and ethoxy (-OC₂H₅) groups, imparts the necessary anisotropy for the formation of the liquid crystalline state. This compound serves as a model system for understanding the structure-property relationships that govern the behavior of nematic liquid crystals. Its utility extends from fundamental studies of mesophase transitions to potential applications in advanced materials, such as components in liquid crystal displays (LCDs) and as matrices for anisotropic spectroscopic studies.[1][2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is achieved through a straightforward condensation reaction between 4-cyanobenzaldehyde and 4-ethoxyaniline. This reaction is a classic example of Schiff base formation, a cornerstone of organic synthesis.

Causality of Experimental Choices

The selection of ethanol as the reaction solvent is predicated on its ability to dissolve both reactants while being sufficiently volatile for easy removal post-reaction. The use of a catalytic amount of glacial acetic acid is crucial to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amine. The subsequent purification by recrystallization from ethanol is a standard and effective method for obtaining high-purity crystalline products, leveraging the differential solubility of the product and any unreacted starting materials or byproducts at different temperatures.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-cyanobenzaldehyde

-

4-ethoxyaniline[3]

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde in a minimal amount of absolute ethanol.

-

In a separate beaker, dissolve an equimolar amount of 4-ethoxyaniline in absolute ethanol.

-

Add the 4-ethoxyaniline solution to the stirred solution of 4-cyanobenzaldehyde at room temperature.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove any soluble impurities.

-

Purify the crude product by recrystallization from hot absolute ethanol to yield a pale yellow crystalline solid.[4]

-

Dry the purified crystals in a vacuum oven.

References

An In-depth Technical Guide to the Nematic-to-Isotropic Transition of 4'-Cyanobenzylidene-4-ethoxyaniline

Abstract

This technical guide provides a comprehensive overview of the scientific principles and experimental methodologies for characterizing the nematic-to-isotropic phase transition of the thermotropic liquid crystal, 4'-Cyanobenzylidene-4-ethoxyaniline. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of liquid crystalline materials. The guide delves into the theoretical underpinnings of the nematic phase, followed by detailed, field-proven protocols for the synthesis and, most critically, the determination of the nematic-to-isotropic transition temperature (TN-I) using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). Throughout this guide, a strong emphasis is placed on the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Significance of the Nematic-to-Isotropic Transition

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] this compound is a calamitic (rod-shaped) thermotropic liquid crystal, meaning its phase behavior is temperature-dependent. The nematic phase is characterized by molecules that have long-range orientational order, aligning their long axes roughly parallel to a common director, but lack long-range positional order.[1] This anisotropy in molecular arrangement gives rise to unique optical and electrical properties.

The transition from the ordered nematic phase to the disordered isotropic liquid phase is a critical parameter for any liquid crystalline material. This transition, which occurs at a specific temperature known as the clearing point or the nematic-to-isotropic transition temperature (TN-I), is a first-order phase transition characterized by a discontinuous change in the order parameter and a latent heat of transition.[1] The precise determination of TN-I is paramount for the application of liquid crystals in technologies such as liquid crystal displays (LCDs), optical shutters, and sensors, as it defines the operational temperature range of the device.

Theoretical Framework: The Energetics of Molecular Order

The nematic-to-isotropic transition is governed by a delicate balance between intermolecular attractive forces, which favor the ordered, low-entropy nematic state, and thermal energy, which promotes the disordered, high-entropy isotropic state. The Maier-Saupe mean-field theory provides a foundational understanding of this transition. It posits that the orientational order arises from anisotropic van der Waals interactions between the rod-like molecules. As the temperature increases, the kinetic energy of the molecules eventually overcomes these orientational forces, leading to the abrupt transition to the isotropic liquid.

The degree of orientational order is quantified by the order parameter, S, which ranges from S=1 for a perfectly ordered crystalline solid to S=0 for a completely isotropic liquid. In the nematic phase, S typically has a value between 0.3 and 0.8. At the nematic-to-isotropic transition temperature, S discontinuously drops to zero.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound, a Schiff base, is typically achieved through the condensation reaction of 4-cyanobenzaldehyde and 4-ethoxyaniline. This reaction is a well-established method for forming the imine linkage (-CH=N-) that is characteristic of this class of liquid crystals.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-cyanobenzaldehyde in a minimal amount of absolute ethanol. In a separate flask, dissolve 1.0 equivalent of 4-ethoxyaniline in absolute ethanol.

-

Reaction Mixture: Slowly add the 4-ethoxyaniline solution to the 4-cyanobenzaldehyde solution with constant stirring at room temperature.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as FT-IR and ¹H NMR.

Experimental Determination of the Nematic-to-Isotropic Transition Temperature

The two primary techniques for accurately determining the nematic-to-isotropic transition temperature are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). These methods are complementary; DSC provides quantitative thermodynamic data, while POM offers a direct visual confirmation of the phase transition.[2]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as the nematic-to-isotropic transition, are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.[3]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the synthesized this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation of the sample during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected isotropic clearing point (e.g., 150 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram. The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The peak temperature is typically taken as the transition temperature (TN-I), and the area under the peak corresponds to the enthalpy of the transition (ΔHN-I).

Data Presentation: Example DSC Thermogram Analysis

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Heating Cycle | |||

| Crystal to Nematic | 109.5 | 112.0 | 45.2 |

| Nematic to Isotropic | 152.1 | 153.0 | 1.8 |

| Cooling Cycle | |||

| Isotropic to Nematic | 151.5 | 150.8 | -1.7 |

| Nematic to Crystal | 95.3 | 93.5 | -42.8 |

Note: The data in this table is representative and based on a similar liquid crystal compound for illustrative purposes.

Logical Workflow for DSC Analysis

Caption: Workflow for determining the nematic-to-isotropic transition temperature using DSC.

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the qualitative identification of liquid crystal phases and their transitions. It utilizes polarized light to visualize the anisotropic nature of liquid crystals. The nematic phase, being birefringent, will appear bright and exhibit characteristic textures when viewed between crossed polarizers, while the isotropic liquid, being optically isotropic, will appear dark (extinguished).

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the this compound on a clean microscope slide.

-

Cover Slip: Cover the sample with a clean cover slip and gently press to create a thin film.

-

Hot Stage: Place the slide on a calibrated hot stage attached to the polarized light microscope.

-

Microscope Setup: Set the microscope to cross-polarized light mode (polarizer and analyzer at 90° to each other).

-

Heating and Observation:

-

Slowly heat the sample while observing the texture through the microscope.

-

As the sample transitions from the solid crystalline phase to the nematic phase, characteristic textures (e.g., Schlieren or marbled textures) will appear.

-

Continue heating until the nematic-to-isotropic transition temperature is reached. At this point, the birefringent texture will disappear, and the field of view will become completely dark. This temperature is the clearing point (TN-I).

-

-

Cooling and Confirmation: Slowly cool the sample from the isotropic phase. The reappearance of the nematic texture confirms the transition is reversible.

Visualization of the Nematic-to-Isotropic Transition via POM

References

An In-depth Technical Guide to the Molecular Structure of 4'-Cyanobenzylidene-4-ethoxyaniline

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Cyanobenzylidene-4-ethoxyaniline, a Schiff base liquid crystal, possesses a unique molecular architecture that dictates its notable mesomorphic and photophysical properties. This technical guide provides a comprehensive analysis of its molecular structure, moving from synthesis to in-depth computational analysis. In the absence of a publicly available single-crystal X-ray diffraction study, this guide leverages Density Functional Theory (DFT) to elucidate the molecule's geometric and electronic characteristics. We present optimized molecular geometry, including critical bond lengths and angles, and correlate this with predicted spectroscopic signatures (FTIR, ¹H NMR, ¹³C NMR, and UV-Vis). The synthesis and standard characterization workflow for this class of compounds are also detailed, offering a self-validating system for researchers. This guide is designed to serve as an authoritative resource, bridging experimental protocols with computational insights to provide a holistic understanding of this compound for applications in materials science and beyond.

Introduction: The Significance of Schiff Base Liquid Crystals

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. When incorporated into a rigid molecular core, they often give rise to liquid crystalline properties[1]. These materials, which exhibit phases of matter intermediate between conventional liquids and solid crystals, are paramount in the development of display technologies and advanced optical materials[2]. The molecule this compound (C₁₆H₁₄N₂O) is a calamitic (rod-like) liquid crystal, where the interplay between the rigid aromatic core, the linking imine group, and the terminal cyano and ethoxy substituents dictates its mesophase behavior and physical properties.

The defining feature of this molecule is its elongated structure, a prerequisite for the formation of nematic and smectic liquid crystal phases[3]. The terminal polar cyano (-CN) group and the electron-donating ethoxy (-OCH₂CH₃) group create a significant dipole moment, which influences intermolecular interactions and, consequently, the thermal stability of the liquid crystalline phase[1]. Understanding the precise molecular geometry is therefore not merely an academic exercise but a critical step in predicting and tuning the material's bulk properties for specific applications.

This guide provides a foundational understanding of the synthesis and characterization of this compound, followed by a detailed computational analysis of its molecular structure to predict key geometric and spectroscopic parameters.

Synthesis and Experimental Characterization Workflow

The synthesis of this compound is a classic example of Schiff base condensation, a reliable and high-yielding reaction. The causality behind this experimental choice is its simplicity and efficiency.

Synthetic Protocol

The synthesis involves the condensation reaction between 4-cyanobenzaldehyde and 4-ethoxyaniline[4][5].

Protocol:

-

Reactant Preparation: Equimolar amounts of 4-cyanobenzaldehyde and 4-ethoxyaniline are dissolved in a suitable solvent, typically absolute ethanol.

-

Catalysis: A few drops of a weak acid, such as glacial acetic acid, are added to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reaction: The mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon cooling, the Schiff base product typically precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) until a constant melting point is achieved.

This protocol represents a self-validating system, as the purity of the final product can be readily assessed by its sharp melting point and spectroscopic analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Properties of 4'-Cyanobenzylidene-4-ethoxyaniline and Related Schiff Base Liquid Crystals

Introduction: The Significance of Thermal Properties in Schiff Base Liquid Crystals

Schiff bases, characterized by the azomethine (-CH=N-) group, are a foundational class of thermotropic liquid crystals. Their ease of synthesis and the tunability of their mesophase behavior through molecular engineering make them subjects of continuous academic and industrial interest.[1] 4'-Cyanobenzylidene-4-ethoxyaniline belongs to this family, and its thermal properties are paramount to understanding its potential applications, from display technologies to advanced materials.

The thermal properties of a liquid crystal dictate the temperature ranges at which it exhibits its characteristic mesophases (e.g., nematic, smectic). These phase transitions are accompanied by changes in enthalpy and entropy, which provide fundamental insights into the molecular ordering and dynamics of the system. A thorough thermal analysis is therefore crucial for:

-

Determining the operational temperature range for any potential application.

-

Identifying and classifying the liquid crystalline phases.

-

Understanding the thermodynamics of the phase transitions.

-

Assessing the thermal stability and decomposition profile of the material.

This guide will focus on three core techniques for this characterization: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Quantifying Phase Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is the primary method for determining the temperatures and enthalpies of phase transitions in liquid crystals.

Experimental Protocol: DSC Analysis

A standard DSC experiment for a liquid crystal like this compound involves the following steps:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min). A typical cycle would be:

-

Heating from room temperature to a temperature well above the final phase transition (isotropic liquid phase).

-

Cooling back to room temperature.

-

A second heating scan is often performed to ensure thermal history is erased and to obtain more reproducible results.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to phase transitions. The peak onset temperature is typically taken as the transition temperature (T), and the area under the peak is integrated to determine the enthalpy of transition (ΔH). The entropy of transition (ΔS) can then be calculated using the equation:

ΔS = ΔH / T (where T is in Kelvin).[3]

Interpreting DSC Data: A Case Study of Related Compounds

While specific data for this compound is elusive, we can examine data for a homologous series of 4-alkyloxybenzylidene-4'-alkyloxyanilines to understand the expected thermal behavior. The table below presents hypothetical data based on trends observed in the literature for similar Schiff bases.

| Transition Type | Onset Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| Crystal to Nematic (K-N) | 95.0 | 25.0 | 67.9 |

| Nematic to Isotropic (N-I) | 110.0 | 0.6 | 1.6 |

Data is illustrative and based on typical values for related Schiff base liquid crystals.

The K-N transition, involving the melting of the crystal lattice into a more disordered liquid crystalline phase, is characterized by a large enthalpy and entropy change. In contrast, the N-I transition, which involves the loss of long-range orientational order, typically has a much smaller enthalpy and entropy change.[3]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For liquid crystals, TGA is essential for determining the thermal stability and decomposition temperature.

Experimental Protocol: TGA Analysis

-

Sample Preparation: A slightly larger sample (5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired analysis (decomposition in inert vs. oxidative environment).

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of the material's thermal stability.

Expected TGA Profile for a Schiff Base

For a Schiff base liquid crystal like this compound, one would expect to see a stable baseline in the TGA curve up to the temperature at which the mesophases exist. Beyond a certain temperature, a sharp drop in mass would indicate the onset of thermal decomposition. For many organic liquid crystals, this decomposition temperature is well above the clearing point (N-I transition), ensuring a stable operational window. Studies on other Schiff bases have shown good thermal stability, which is a promising indicator for the title compound.[4]

Polarized Optical Microscopy (POM): Visualizing Mesophases

POM is an indispensable technique for the qualitative identification of liquid crystal phases. By observing the sample between crossed polarizers, the anisotropic nature of liquid crystals gives rise to characteristic textures that act as fingerprints for different mesophases.

Experimental Protocol: POM Analysis

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

Heating/Cooling Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through the microscope with crossed polarizers as it is heated and cooled through its phase transitions.

-

Texture Identification: The observed optical textures are compared with known textures to identify the mesophases.

Characteristic Textures of Liquid Crystal Phases

-

Nematic (N) Phase: The nematic phase is characterized by a "schlieren" texture, which features dark brushes that correspond to singularities in the director field.

-

Smectic A (SmA) Phase: The Smectic A phase often exhibits a "focal conic" texture, which arises from the layered structure of this phase.

-

Smectic C (SmC) Phase: The tilted Smectic C phase can also show a schlieren texture, but it is often distinguishable from the nematic schlieren texture.

The combination of DSC and POM is powerful: DSC provides the thermodynamic data for the transitions, while POM allows for the definitive identification of the phases involved in those transitions.

Conclusion

The thermal characterization of this compound, and indeed any novel liquid crystalline material, is a multi-faceted process that relies on the synergistic use of DSC, TGA, and POM. While specific, published data for the title compound remains to be fully elucidated in accessible literature, the established methodologies and the behavior of related Schiff bases provide a robust framework for its investigation. DSC quantifies the energetics of phase transitions, TGA establishes the limits of thermal stability, and POM provides the visual confirmation of the mesophases. Together, these techniques offer a complete picture of the thermal properties, which is the foundational knowledge required for the rational design and application of such advanced materials.

References

Navigating Chemical Identities: A Technical Guide to CAS 34128-02-4 and the World of 4-Hydroxycoumarins

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Molecules

In the landscape of chemical research and drug development, precise identification is paramount. A Chemical Abstracts Service (CAS) number serves as a unique fingerprint for a specific substance. However, queries can sometimes arise from a confluence of different research interests, leading to potential confusion between distinct molecular entities. This guide addresses such a scenario, prompted by an inquiry into CAS number 34128-02-4 alongside properties related to 4-hydroxycoumarin derivatives.

Our investigation reveals that CAS number 34128-02-4 is unequivocally assigned to 4'-Cyanobenzylidene-4-ethoxyaniline , a compound primarily utilized in materials science as a liquid crystal.[1][2][3][4][5] Conversely, the mention of "acetonyl-p-methoxybenzyl" fragments and the focus on drug development strongly suggest an interest in the 4-hydroxycoumarin scaffold. This class of molecules, which includes the well-known anticoagulant warfarin, is of profound importance in medicine.[6][7][8]

This technical guide is therefore structured in two parts. Part 1 will provide a detailed overview of the properties and uses of the correctly identified CAS number 34128-02-4, this compound. Part 2 will offer an in-depth exploration of the 4-hydroxycoumarin class of compounds, their mechanism of action, synthesis, and relevance to drug development, thereby addressing the likely underlying query.

Part 1: The Liquid Crystal - this compound (CAS 34128-02-4)

Core Chemical Identity

This compound is a thermotropic liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal.[9] These materials are composed of organic molecules that exhibit a phase transition into the liquid crystal state as temperature changes.[9]

| Property | Value |

| CAS Number | 34128-02-4 |

| Molecular Formula | C₁₆H₁₄N₂O[4][5] |

| Molecular Weight | 250.30 g/mol [3][4] |

| Synonyms | N-(p-Cyanobenzylidene)-p-ethoxyaniline, 4-(4-Ethoxyphenyliminomethyl)benzonitrile |

| Physical State | Solid, appearing as a white to light yellow or green powder/crystal.[1] |

| Purity | Typically available at ≥97% or ≥98% purity.[3][4] |

The Nematic Phase and Mechanism of Action

The defining characteristic of this compound is its ability to form a nematic liquid crystal phase . In this phase, the rod-like molecules have no positional order but tend to align in the same general direction.[9][10] This collective orientation can be manipulated by an external electric field, which is the fundamental principle behind its application in liquid crystal displays (LCDs).[9]

When an electric field is applied to a thin layer of the liquid crystal material situated between two polarizers, the alignment of the molecules changes. This change in orientation alters the polarization of light passing through, allowing for the creation of images.[9]

Caption: Isotropic to Nematic phase transition.

Synthesis and Characterization

This compound is a Schiff base, typically synthesized through the condensation reaction of an aldehyde (4-cyanobenzaldehyde) and an amine (4-ethoxyaniline).

Experimental Protocol: General Synthesis of a Benzylidene-Aniline Liquid Crystal

-

Reactant Preparation: Equimolar amounts of 4-cyanobenzaldehyde and 4-ethoxyaniline are dissolved in a suitable solvent, such as ethanol.

-

Condensation Reaction: A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) is added to the mixture.

-

Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and formation of the imine (Schiff base).

-

Isolation and Purification: Upon cooling, the product typically precipitates out of the solution. The solid is collected by filtration, washed with cold solvent to remove unreacted starting materials, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the final product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic and analytical techniques:

-

FTIR Spectroscopy: To confirm the formation of the C=N imine bond (typically absorbing around 1625 cm⁻¹) and the disappearance of the C=O (from the aldehyde, ~1700 cm⁻¹) and N-H (from the amine, ~3300-3400 cm⁻¹) stretching bands.

-

NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[11][12]

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., solid to nematic, nematic to isotropic liquid).[13]

-

Applications in Research and Development

While the primary application of this compound is in LCD manufacturing, the unique properties of nematic liquid crystals have led to their exploration in biomedical fields, particularly in the development of biosensors .[14][15][16]

The principle of liquid crystal-based biosensors relies on the observation that the ordered arrangement of liquid crystal molecules is highly sensitive to interactions at their interface.[4] When a biological event occurs on a specially prepared surface in contact with the liquid crystal (e.g., antigen-antibody binding, DNA hybridization), it can disrupt the alignment of the liquid crystal molecules, leading to a detectable optical signal.[16] This high sensitivity makes them a promising platform for developing rapid, label-free diagnostic tools.[14]

Part 2: The Anticoagulant - 4-Hydroxycoumarin and its Derivatives

The initial query's reference to a "3-(alpha-Acetonyl-p-methoxybenzyl)-4-hydroxycoumarin" structure points towards the pharmacologically significant class of 4-hydroxycoumarin derivatives. While this specific methoxy-substituted compound is not widely documented, it is structurally very similar to the blockbuster anticoagulant drug, warfarin (3-(α-Acetonylbenzyl)-4-hydroxycoumarin, CAS 81-81-2).[17] This section will focus on this important class of compounds, which is highly relevant to drug development professionals.

Core Chemical Identity and Pharmacological Significance

4-Hydroxycoumarins are a class of compounds derived from coumarin.[3] While 4-hydroxycoumarin itself is not an anticoagulant, the addition of a large aromatic substituent at the 3-position confers potent biological activity.[3] These derivatives are widely used as anticoagulant drugs in humans and as rodenticides.[3][8]

| Compound | CAS Number | Key Features |

| Warfarin | 81-81-2 | Widely used oral anticoagulant.[17] |

| Dicoumarol | 66-76-2 | The first orally active anticoagulant discovered. |

| Acenocoumarol | 152-72-7 | Another coumarin-based anticoagulant. |

Mechanism of Action: Vitamin K Antagonism

4-hydroxycoumarin derivatives exert their anticoagulant effect by acting as Vitamin K antagonists .[6][18] They do not directly antagonize Vitamin K itself, but rather inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1) .[6][9]

This enzyme is crucial for the recycling of Vitamin K in the liver. Reduced Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C and S).[10][18] This carboxylation is necessary for these factors to become biologically active.

By inhibiting VKORC1, warfarin and its analogues deplete the supply of reduced Vitamin K, leading to the production of inactive clotting factors.[6][19] This reduces the blood's ability to clot, hence their therapeutic use in preventing and treating thrombotic events.[6]

Caption: Warfarin's inhibition of the Vitamin K cycle.

Synthesis and Derivatization

The synthesis of 3-substituted 4-hydroxycoumarin derivatives is a cornerstone of medicinal chemistry in this field. A common and effective method is the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone.

Experimental Protocol: Synthesis of Warfarin

-

Reactant Preparation: 4-hydroxycoumarin and benzylideneacetone are used as the starting materials.

-

Michael Addition: The reaction is typically carried out in a suitable solvent such as pyridine or ethanol, often in the presence of a basic catalyst (like piperidine or sodium hydroxide) to facilitate the conjugate addition of the 4-hydroxycoumarin enolate to the benzylideneacetone.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified (e.g., with hydrochloric acid), causing the product to precipitate.

-

Purification: The crude warfarin is collected by filtration, washed, and then recrystallized from a solvent like ethanol to obtain a pure product.[20]

Characterization and Analysis in Drug Development

The characterization of synthesized 4-hydroxycoumarin derivatives is crucial for confirming their structure and purity.

-

Spectroscopic Methods:

-

¹H and ¹³C NMR: Provides detailed structural information about the arrangement of atoms.[21][22]

-

FTIR: Confirms the presence of key functional groups such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.[21][22]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to aid in structure elucidation.[21]

-

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Used extensively for purity assessment and quantitative analysis in pharmaceutical formulations.

-

-

Pharmacological Assays:

-

In vitro assays: To determine the inhibitory concentration (IC₅₀) against the VKORC1 enzyme.

-

In vivo studies: To assess anticoagulant activity in animal models by measuring prothrombin time (PT) and the International Normalized Ratio (INR).[7]

-

Conclusion

This guide has elucidated the distinct identities and applications of two different chemical entities that were initially conflated. CAS 34128-02-4 , or This compound , is a nematic liquid crystal with primary applications in display technology and emerging potential in biosensing. In contrast, the 4-hydroxycoumarin framework, exemplified by the drug warfarin , represents a vital class of anticoagulant therapeutics that function through the inhibition of the Vitamin K cycle. For professionals in drug development, understanding the structure-activity relationships, mechanism of action, and synthesis of 4-hydroxycoumarin derivatives is of critical importance. The precise use of chemical identifiers like CAS numbers is essential to navigate the vast world of chemical information accurately and to advance research and development in both materials science and medicine.

References

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Anticoagulant Drugs: Vitamin K Antagonists and Direct Oral Anticoagulants [jove.com]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

- 20. jmnc.samipubco.com [jmnc.samipubco.com]

- 21. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Studies of Cyanobenzylidene-Based Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Glimpse into the Nascent World of Imines

The study of cyanobenzylidene-based Schiff bases is rooted in the foundational principles of organic chemistry, dating back to the pioneering work of Hugo Schiff in 1864.[1][2] His discovery of the condensation reaction between primary amines and carbonyl compounds opened a new chapter in the understanding of carbon-nitrogen double bonds, giving birth to a class of compounds now known as Schiff bases or imines.[1][2] This guide delves into the early studies of a specific subset of these compounds: those derived from cyanobenzaldehydes. It aims to provide a comprehensive technical overview of the synthesis, characterization, and nascent applications of these molecules as understood by chemists in the late 19th and early 20th centuries. By examining the methodologies and scientific reasoning of the past, we can gain a deeper appreciation for the evolution of synthetic and analytical chemistry.

The Genesis of Cyanobenzylidene-Based Schiff Bases: The Classical Condensation Reaction

The cornerstone of early Schiff base synthesis was the direct condensation of a primary amine with an aldehyde.[1] This reversible reaction, often catalyzed by a small amount of acid or base, results in the formation of an imine and a molecule of water.[3] The primary challenge for early chemists was to drive this equilibrium-controlled reaction to completion.

The Underlying Chemistry: A Mechanistic Perspective

Even in the early 20th century, the fundamental steps of the reaction were understood, albeit with less detailed mechanistic nuance than today. The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the cyanobenzaldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is then completed by the acid-catalyzed elimination of water to form the stable C=N double bond of the imine.

Early Experimental Protocol: Synthesis of N-(4-cyanobenzylidene)aniline

While specific, detailed protocols from the earliest periods are scarce in modern databases, a reconstruction based on the common practices of the time for analogous reactions provides a reliable framework. The synthesis of N-(4-cyanobenzylidene)aniline, a representative example, would have likely followed these steps:

Objective: To synthesize N-(4-cyanobenzylidene)aniline via the condensation of 4-cyanobenzaldehyde and aniline.

Materials:

-

4-Cyanobenzaldehyde

-

Ethanol (as solvent)[6]

-

Glacial Acetic Acid (as catalyst)

-

Ice bath

-

Reflux apparatus

-

Beakers, flasks, and filtration apparatus

Procedure:

-

Dissolution of Reactants: An equimolar amount of 4-cyanobenzaldehyde would be dissolved in a suitable volume of ethanol in a flask. A slight excess of aniline might have been used to ensure complete reaction of the aldehyde.

-

Catalysis: A few drops of glacial acetic acid would be added to the solution to catalyze the reaction.

-

Reaction: The mixture would then be gently heated under reflux for a period of time, likely monitored by visual changes such as the formation of a precipitate or a color change.

-

Isolation: Upon completion, the reaction mixture would be cooled, often in an ice bath, to induce crystallization of the Schiff base product.

-

Purification: The crude product would be collected by filtration and washed with a small amount of cold ethanol to remove unreacted starting materials and the catalyst. Further purification would be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a sharp melting point.[6]

Characterization in the Pre-Spectroscopic Era

Without the aid of modern spectroscopic techniques like NMR and mass spectrometry, early chemists relied on a combination of physical properties and chemical analysis to characterize their newly synthesized compounds.

Physical Constants: The Fingerprints of a Compound

-

Melting Point: A sharp and consistent melting point was a primary indicator of a pure crystalline compound. This value would be meticulously recorded and compared for different batches.

-

Color and Crystalline Form: The color and morphology of the crystals were important descriptors. Cyanobenzylidene-based Schiff bases are typically yellow to orange crystalline solids.

-

Solubility: The solubility of the compound in various solvents (water, ethanol, ether, etc.) was systematically determined and recorded as a key physical property.

Elemental Analysis: Unveiling the Molecular Formula

Elemental analysis was the cornerstone of structural elucidation in the early 20th century. By precisely measuring the percentage composition of carbon, hydrogen, and nitrogen, chemists could determine the empirical formula of the Schiff base. This data, combined with the known structures of the starting materials, allowed for the confident assignment of the molecular formula, such as C₁₄H₁₀N₂ for N-(4-cyanobenzylidene)aniline.[7]

| Element | Theoretical Percentage for C₁₄H₁₀N₂ |

| Carbon (C) | 81.53% |

| Hydrogen (H) | 4.89% |

| Nitrogen (N) | 13.58% |

Table 1: Theoretical elemental composition of N-(4-cyanobenzylidene)aniline.

Early Applications and Scientific Interest

The initial interest in cyanobenzylidene-based Schiff bases, and Schiff bases in general, was multifaceted, spanning from fundamental organic chemistry to the burgeoning fields of dye and medicinal chemistry.

Intermediates in Organic Synthesis

The imine functionality was recognized as a versatile handle for further chemical transformations. The carbon-nitrogen double bond could undergo reactions such as reduction to form secondary amines, providing a two-step method for the N-alkylation of anilines.

The Quest for Novel Dyes and Chromophores

The late 19th and early 20th centuries were a golden age for the discovery of synthetic dyes. The extended conjugation provided by the aromatic rings and the imine bond in cyanobenzylidene-based Schiff bases made them attractive candidates for chromophores. The cyano group, being an electron-withdrawing group, would have been of particular interest for its potential to modulate the color of the resulting compounds.

Early Forays into Medicinal Chemistry

The structural similarity of Schiff bases to various natural products and their potential to interact with biological systems did not go unnoticed by early medicinal chemists. While the concept of drug design was in its infancy, the synthesis and testing of new organic compounds for biological activity was a growing area of research. The Schiff base linkage was explored as a means to create new molecular entities with potential therapeutic properties.[8][9]

Conclusion: A Foundation for the Future

The early studies on cyanobenzylidene-based Schiff bases laid a critical foundation for the development of modern organic and medicinal chemistry. The classical methods of synthesis, though seemingly rudimentary by today's standards, were robust and effective, allowing for the preparation and initial investigation of these compounds. The meticulous characterization through physical constants and elemental analysis provided the essential data for their identification. While the full scope of their applications was yet to be realized, these early explorations into their use as synthetic intermediates and in the development of new materials and potential therapeutic agents paved the way for the vast and diverse field of Schiff base chemistry that we know today.

References

- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyanobenzylidene aniline | C14H10N2 | CID 11275763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Advances in research of Schiff-base metal complexes as potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Electro-Optical Studies of 4'-Cyanobenzylidene-4-ethoxyaniline (CBEA)

Introduction

4'-Cyanobenzylidene-4-ethoxyaniline (CBEA) is a thermotropic liquid crystal belonging to the Schiff base class of compounds. Its elongated molecular structure, coupled with a strong permanent dipole moment arising from the nitrile (-C≡N) group, gives rise to a nematic liquid crystalline phase over a specific temperature range. In the nematic phase, the molecules exhibit long-range orientational order, aligning on average along a common direction known as the director, while lacking long-range positional order. This anisotropy in molecular arrangement leads to anisotropic physical properties, including dielectric permittivity and refractive index. The ability to manipulate the director orientation with an external electric field forms the basis of the electro-optical effects in nematic liquid crystals, making them crucial materials for applications such as displays, spatial light modulators, and tunable optical components.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for characterizing the key electro-optical properties of CBEA. The methodologies detailed herein are designed to be self-validating and are grounded in established principles of liquid crystal science. We will cover the determination of phase transitions using polarizing optical microscopy, the measurement of dielectric properties via dielectric spectroscopy, and the characterization of electro-optic switching dynamics.

Physicochemical Properties of CBEA

A thorough understanding of the material's fundamental properties is paramount for designing and interpreting electro-optical experiments. Key properties of CBEA are summarized in the table below. It is important to note that the nematic range can be influenced by the purity of the sample.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 34128-02-4 | N/A |

| Molecular Formula | C₁₆H₁₄N₂O | N/A |

| Molecular Weight | 250.30 g/mol | N/A |

| Melting Point | 107-132 °C | N/A |

| Nematic to Isotropic Transition (Clearing Point) | ~110 °C | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

Note: The nematic to isotropic transition temperature is a critical parameter and should be precisely determined for the specific batch of CBEA being used, as described in the protocol below.

PART 1: Phase Identification and Transition Temperature Determination

The first step in characterizing any liquid crystalline material is to identify its mesophases and determine the corresponding transition temperatures. Polarizing Optical Microscopy (POM) is a powerful, non-invasive technique for this purpose, as different liquid crystal phases exhibit unique optical textures.[3][4]

Experimental Setup for Polarizing Optical Microscopy

The setup for POM consists of a standard optical microscope equipped with two polarizers, a rotating stage, and a hot stage for precise temperature control.

Caption: Schematic of a polarizing optical microscope setup.

Protocol for Phase Identification

-

Sample Preparation: Place a small amount of CBEA powder on a clean microscope slide. Cover it with a coverslip.

-

Mounting: Mount the slide on the hot stage of the polarizing microscope.

-

Heating Cycle:

-

Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).

-

Observe the sample through the crossed polarizers. As the temperature increases, you will observe changes in the optical texture.

-

The transition from a crystalline solid to the nematic phase is marked by the appearance of a fluid, birefringent texture, often with characteristic "schlieren" or "marbled" patterns.[4] Record this temperature as the melting point.

-

Continue heating until the sample becomes completely dark (isotropic). This indicates the transition to the isotropic liquid phase. Record this temperature as the clearing point (nematic-isotropic transition temperature).

-

-

Cooling Cycle:

-

Slowly cool the sample from the isotropic phase.

-

Observe the formation of the nematic phase from the isotropic liquid. This often appears as birefringent droplets that coalesce. Record the temperature of this transition.

-

Further cooling will lead to crystallization.

-

-

Data Analysis: The temperatures recorded during the heating and cooling cycles allow for the precise determination of the nematic range of your CBEA sample.

PART 2: Fabrication of a Planar Alignment Liquid Crystal Cell

To perform electrical measurements, the liquid crystal must be confined in a cell that allows for the application of an electric field. The alignment of the liquid crystal molecules at the cell surfaces is critical for achieving a uniform and well-defined electro-optic response. For a material with positive dielectric anisotropy like CBEA, a planar alignment is typically used, where the director is parallel to the cell substrates in the absence of an electric field.[5][6]

Materials and Equipment

-

Indium Tin Oxide (ITO) coated glass slides

-

Polyimide alignment layer solution (e.g., PI-2555)

-

Spinner coater

-

Hot plate

-

UV-curable adhesive

-

Microspheres (for cell gap control, e.g., 5 µm)

-

CBEA liquid crystal

-

Vacuum oven

Protocol for Cell Fabrication

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

-

Alignment Layer Coating:

-

Deposit a thin layer of polyimide solution onto the ITO surface using a spin coater.

-

Soft bake the coated slides on a hot plate to evaporate the solvent.

-

Hard bake the slides at a higher temperature (as per the polyimide manufacturer's instructions) to cure the polyimide.

-

-

Rubbing: Gently rub the cured polyimide layer in a single direction with a velvet cloth. This process creates microgrooves that will align the liquid crystal molecules.[6]

-

Cell Assembly:

-

Dispense UV-curable adhesive mixed with microspheres onto one of the substrates.

-

Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel.

-

Gently press the substrates together and cure the adhesive with a UV lamp.

-

-

Cell Filling:

-

Heat the empty cell and the CBEA material to a temperature above the clearing point (in the isotropic phase).

-

Fill the cell via capillary action in a vacuum chamber.

-

Slowly cool the filled cell back to room temperature to allow for the formation of a well-aligned nematic phase.

-

PART 3: Dielectric Spectroscopy

Dielectric spectroscopy is a powerful technique to measure the dielectric permittivity of the liquid crystal as a function of frequency.[7][8][9] For a nematic liquid crystal, there are two principal dielectric permittivities: ε|| (parallel to the director) and ε⊥ (perpendicular to the director). The difference between these two is the dielectric anisotropy (Δε = ε|| - ε⊥). For CBEA, due to the strong dipole moment of the cyano group along the long molecular axis, a large positive dielectric anisotropy is expected.

Experimental Setup for Dielectric Spectroscopy

Caption: Block diagram of the dielectric spectroscopy setup.

Protocol for Dielectric Measurement

-

Setup: Place the filled liquid crystal cell in the temperature-controlled hot stage and connect it to the LCR meter.

-

Measurement of ε⊥:

-

Set the temperature to a value within the nematic range of CBEA.

-

Apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the switching threshold of the liquid crystal.

-

In a planar aligned cell with no applied DC bias, the director is parallel to the electrodes, so the measured capacitance corresponds to ε⊥.

-

Sweep the frequency over the desired range (e.g., 100 Hz to 1 MHz) and record the capacitance.

-

-

Measurement of ε||:

-

Apply a DC bias voltage significantly above the threshold voltage to reorient the director perpendicular to the substrates.

-

Superimpose a small AC voltage for the measurement.

-

The measured capacitance in this homeotropic alignment corresponds to ε||.

-

Sweep the frequency and record the capacitance.

-

-

Data Analysis:

-

Calculate the dielectric permittivity from the measured capacitance (C), the electrode area (A), and the cell gap (d) using the formula: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

-

Calculate the dielectric anisotropy (Δε) at each frequency.

-

PART 4: Electro-Optic Switching

The electro-optic response of a liquid crystal cell is characterized by its switching times: the rise time (turn-on time) and the decay time (turn-off time). These parameters are crucial for display and photonic applications.[10][11][12]

Experimental Setup for Switching Time Measurement

Caption: Experimental setup for measuring electro-optic switching times.

Protocol for Switching Time Measurement

-

Setup:

-

Place the planar aligned CBEA cell in the hot stage between two crossed polarizers.

-

Align the rubbing direction of the cell at 45° with respect to the transmission axes of the polarizers to achieve maximum contrast.

-

Connect the cell to a function generator capable of producing square wave pulses.

-

Position a photodetector after the analyzer to measure the transmitted light intensity.

-

Connect the photodetector and the function generator to an oscilloscope.

-

-

Measurement:

-

Set the temperature to a value within the nematic range.

-

Apply a square wave voltage to the cell with an amplitude sufficient to cause complete switching. The "on" state corresponds to the high voltage level, and the "off" state corresponds to the low voltage level (typically 0V).

-

Observe the change in transmitted light intensity on the oscilloscope as the voltage is switched.

-

-

Data Analysis:

-

Rise Time (τon): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its maximum value when the voltage is turned on.

-

Decay Time (τoff): Measure the time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value when the voltage is turned off.

-

Investigate the dependence of the switching times on the applied voltage and temperature.

-

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Work in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

References

- 1. OPG [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Crystals | Special Issue : Dielectric Spectroscopy of Liquid Crystal Phases [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. OPG [opg.optica.org]

- 12. arxiv.org [arxiv.org]

Application Notes and Protocols for 4'-Cyanobenzylidene-4-ethoxyaniline in Liquid Crystal Displays

For: Researchers, scientists, and drug development professionals exploring advanced liquid crystal materials.

Introduction: The Significance of Schiff Base Nematic Liquid Crystals

The advent of liquid crystal displays (LCDs) has revolutionized information display technology. At the heart of this technology are mesogenic compounds, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. Among these, nematic liquid crystals, characterized by long-range orientational order of their constituent molecules, are of paramount importance. 4'-Cyanobenzylidene-4-ethoxyaniline, a member of the Schiff base family of liquid crystals, represents a class of compounds that were foundational in the early development of LCDs. Its molecular structure, featuring a rigid core and polar end groups, gives rise to the desirable anisotropic properties essential for electro-optical switching.

This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its application in the fabrication and characterization of twisted nematic (TN) liquid crystal displays. The protocols herein are designed to be self-validating, with explanations grounded in the fundamental principles of liquid crystal science to empower researchers in their experimental design and interpretation.

Molecular Structure and Physicochemical Properties

The performance of a liquid crystal in a display device is intrinsically linked to its molecular structure. This compound (C16H14N2O) possesses a rod-like shape, a key characteristic for the formation of the nematic phase[1]. The molecule consists of two benzene rings linked by an azomethine (-CH=N-) group, with a cyano (-C≡N) group at one end and an ethoxy (-OC2H5) group at the other.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} The cyano group imparts a strong dipole moment along the long molecular axis, leading to a positive dielectric anisotropy (Δε > 0), a prerequisite for the operation of twisted nematic displays. The ethoxy group contributes to the overall molecular shape and influences the mesophase stability and temperature range.

| Property | Value | Source |

| Molecular Formula | C16H14N2O | [2] |

| Molecular Weight | 250.3 g/mol | [2] |

| CAS Number | 34128-02-4 | [2] |

| Appearance | Crystalline Solid | N/A |

| Nematic Phase Range | Data not available in searched sources | N/A |

| Dielectric Anisotropy (Δε) | Expected to be positive | N/A |

| Birefringence (Δn) | Data not available in searched sources | N/A |

Synthesis Protocol: Schiff Base Condensation

This compound is synthesized via a Schiff base condensation reaction between 4-cyanobenzaldehyde and 4-ethoxyaniline. This reaction involves the formation of an azomethine group and is typically catalyzed by a small amount of acid.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Synthesis workflow for this compound.

Materials:

-

4-Cyanobenzaldehyde

-

4-Ethoxyaniline

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-cyanobenzaldehyde and 4-ethoxyaniline in absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: For higher purity, recrystallize the product from absolute ethanol. Dry the purified crystals under vacuum.

Rationale: The use of ethanol as a solvent is ideal as it readily dissolves the reactants and allows for precipitation of the less soluble product upon cooling. The acetic acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is reversible, and the removal of water, which is a byproduct, can drive the equilibrium towards the product side. However, in this simple preparation, the precipitation of the product is often sufficient to achieve a good yield.

Fabrication of a Twisted Nematic Liquid Crystal Cell

The fabrication of a TN-LCD cell is a multi-step process that requires precision and a clean environment to ensure proper device performance.

dot graph TN_Cell_Fabrication { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for fabricating a twisted nematic liquid crystal cell.

Protocol:

-

Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO)-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by rinsing with deionized water and drying with nitrogen gas.

-

Alignment Layer Deposition: Spin-coat a thin layer of a polyimide (PI) alignment agent onto the ITO-coated sides of the substrates.

-

Curing: Bake the PI-coated substrates in an oven at the manufacturer's recommended temperature to cure the polymer.

-

Rubbing: Unidirectionally rub the cured PI surfaces with a velvet cloth. The rubbing direction on the two substrates should be perpendicular to each other to induce a 90° twist in the liquid crystal director.

-

Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other. Use spacers (e.g., silica microspheres mixed with a UV-curable adhesive) to maintain a uniform cell gap (typically 5-10 µm). The substrates should be offset to allow for electrical contact to the ITO electrodes. Cure the adhesive with UV light.

-

Liquid Crystal Filling: Heat the this compound to its isotropic phase. Place a drop of the liquid crystal at the edge of the empty cell and allow it to fill the cell via capillary action in a vacuum chamber.

-

Sealing: Once filled, seal the filling port with a UV-curable sealant.

Causality in Experimental Choices:

-

ITO Substrates: The transparent and conductive ITO layer serves as the electrodes to apply an electric field across the liquid crystal layer.

-

Polyimide Alignment Layer: The PI layer, after rubbing, creates microgrooves that physically guide the liquid crystal molecules to align parallel to the rubbing direction. This surface-induced alignment propagates through the bulk of the liquid crystal.

-

90° Twisted Rubbing: This orthogonal alignment of the two surfaces forces the nematic director to twist by 90° through the cell thickness, forming the characteristic helical structure of a TN cell.

-

Capillary Filling in Isotropic Phase: Filling the cell in the isotropic phase ensures a lower viscosity, facilitating a more uniform and defect-free filling of the cell.

Characterization of Electro-Optical Properties

The performance of the fabricated TN cell can be evaluated by measuring its electro-optical response. This involves applying a voltage across the cell and measuring the change in light transmission.

dot graph Electro_Optic_Setup { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Experimental setup for electro-optical characterization.

Procedure:

-

Setup: Place the fabricated TN cell between two crossed polarizers. The polarization axis of the first polarizer should be aligned with the rubbing direction of the adjacent substrate.

-

Voltage Application: Apply a square-wave AC voltage (typically 1 kHz to prevent ion migration) to the ITO electrodes of the cell.

-

Measurement: Measure the intensity of the light transmitted through the setup as a function of the applied voltage using a photodetector.

-

Data Analysis: Plot the normalized transmittance versus the applied voltage to obtain the voltage-transmittance (V-T) curve. From this curve, the threshold voltage (Vth) and the saturation voltage (Vsat) can be determined.

Expected Results and Interpretation:

-

Voltage-OFF State (V < Vth): The 90° twisted nematic structure acts as a waveguide, rotating the polarization of the incident light by 90°. This allows the light to pass through the crossed analyzer, resulting in a bright state.

-

Voltage-ON State (V > Vsat): When a sufficiently high voltage is applied, the liquid crystal molecules with positive dielectric anisotropy will reorient to align parallel to the electric field (perpendicular to the substrates). The twisted structure is lost, and the polarization of the incident light is no longer rotated. Consequently, the light is blocked by the analyzer, resulting in a dark state.

Conclusion

This compound serves as an excellent model compound for understanding the fundamental principles of nematic liquid crystals and their application in display technology. The protocols detailed in this guide provide a comprehensive framework for the synthesis, device fabrication, and characterization of this important class of materials. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and innovate in the field of liquid crystal science and technology.

References

Utilizing 4'-Cyanobenzylidene-4-ethoxyaniline as a Nematic Host: Protocols for Guest-Host System Development and Electro-Optical Applications

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the use of 4'-Cyanobenzylidene-4-ethoxyaniline (CBDA) as a nematic liquid crystal host. CBDA, a calamitic (rod-shaped) liquid crystal, serves as an excellent medium for aligning functional guest molecules, enabling a wide range of applications from display technologies to advanced sensor development. We present its fundamental physicochemical properties, detailed protocols for the characterization of its mesophases, and a step-by-step methodology for the creation and validation of guest-host systems. Furthermore, a practical application protocol for fabricating and testing an electro-optical switching cell is detailed. This guide is intended for researchers, materials scientists, and drug development professionals seeking to leverage the anisotropic properties of nematic hosts for molecular alignment and device fabrication.

Introduction to this compound (CBDA)

This compound is a Schiff base compound that exhibits a thermotropic nematic liquid crystal phase.[1][2] Its molecular structure, characterized by a rigid core composed of two phenyl rings and a flexible ethoxy tail, imparts the geometric anisotropy required for liquid crystal behavior.[3] The strong dipole moment from the terminal cyano group enhances molecular polarizability, contributing to the stability of the nematic phase.[4] In this phase, the molecules lose the positional order of a solid crystal but maintain a significant degree of long-range orientational order, aligning, on average, along a common axis known as the director.

This intrinsic orientational order makes CBDA an ideal "host" matrix. When a "guest" molecule, such as a dichroic dye or a pharmacologically active compound, is dissolved in the CBDA host, the guest molecules are compelled to align with the host's director.[5][6] This "guest-host" effect is the fundamental principle that allows for the macroscopic manipulation of the guest's anisotropic properties (e.g., light absorption or fluorescence) by controlling the alignment of the host matrix with external stimuli like electric fields.[5][7]

Physicochemical Properties and Material Characterization

Prior to use, it is imperative to verify the identity, purity, and thermal behavior of the CBDA host. These characteristics are critical as impurities or deviations in phase transition temperatures can significantly impact the performance of any guest-host system.

Key Properties of CBDA

| Property | Value | Source |

| IUPAC Name | 4-(((4-ethoxyphenyl)imino)methyl)benzonitrile | N/A |

| Synonyms | This compound | [8] |

| CAS Number | 34128-02-4 | [8] |

| Molecular Formula | C₁₆H₁₄N₂O | [8] |

| Molecular Weight | 250.3 g/mol | [8] |

| Purity | Typically ≥97% | [8] |

| Appearance | White to off-white solid | [9] |

Note: Phase transition temperatures should be determined experimentally as they can be affected by purity.

Protocol: Characterization of CBDA

This protocol provides a self-validating workflow to confirm the material's suitability as a nematic host.

A. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

-

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is the definitive method for identifying the first-order phase transitions (crystal-to-nematic and nematic-to-isotropic) and their associated enthalpy changes, confirming the operational temperature range of the nematic phase.[3][7]

-

Methodology:

-

Accurately weigh 3-5 mg of CBDA into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature well above its expected clearing point (e.g., 150 °C) at a rate of 10 °C/min to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point (e.g., 25 °C).

-

Perform a second heating scan at 10 °C/min up to 150 °C.

-

Analyze the second heating scan to determine the peak temperatures for the crystal-nematic (T_CN) and nematic-isotropic (T_NI, or clearing point) transitions.

-

B. Polarized Optical Microscopy (POM) for Texture Identification

-